

Application of Vandetanib-d6 in Cerebrospinal Fluid Analysis: A Detailed Guide

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Compound of Interest

Compound Name: Vandetanib-d6

Cat. No.: B3026042

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This document provides comprehensive application notes and protocols for the utilization of **Vandetanib-d6** as an internal standard in the quantitative analysis of Vandetanib in cerebrospinal fluid (CSF). The methodologies outlined are crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the central nervous system (CNS) distribution of Vandetanib, particularly in the context of treating brain tumors.

Introduction

Vandetanib is a potent oral tyrosine kinase inhibitor that targets key pathways in tumor growth and angiogenesis, including the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[1][2][3] Its ability to cross the blood-brain barrier makes it a candidate for treating primary brain tumors and brain metastases.[4][5] Accurate quantification of Vandetanib in CSF is therefore essential to evaluate its efficacy and distribution within the CNS. The use of a stable isotope-labeled internal standard, such as **Vandetanib-d6** (or its variants like d4 and ¹³C,d3), is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for variability during sample preparation and analysis.

Quantitative Data Summary

A validated LC-MS/MS method for the determination of Vandetanib in human CSF using a deuterated internal standard has demonstrated high sensitivity and precision. The key performance characteristics of this method are summarized below.

Table 1: Calibration Curve and Linearity for Vandetanib in CSF

Parameter	Value
Linearity Range	0.25 - 50 ng/mL
Correlation Coefficient (R^2)	≥ 0.990
Lower Limit of Quantitation (LLOQ)	0.25 ng/mL

Table 2: Precision and Accuracy of Vandetanib Quantification in CSF

Quality Control Sample	Within-Day Precision (%CV)	Between-Day Precision (%CV)	Within-Day Accuracy (%)	Between-Day Accuracy (%)
Low	$\leq 8.8\%$	$\leq 8.8\%$	95.0 - 98.5%	95.0 - 98.5%
Medium	$\leq 8.8\%$	$\leq 8.8\%$	95.0 - 98.5%	95.0 - 98.5%
High	$\leq 8.8\%$	$\leq 8.8\%$	95.0 - 98.5%	95.0 - 98.5%

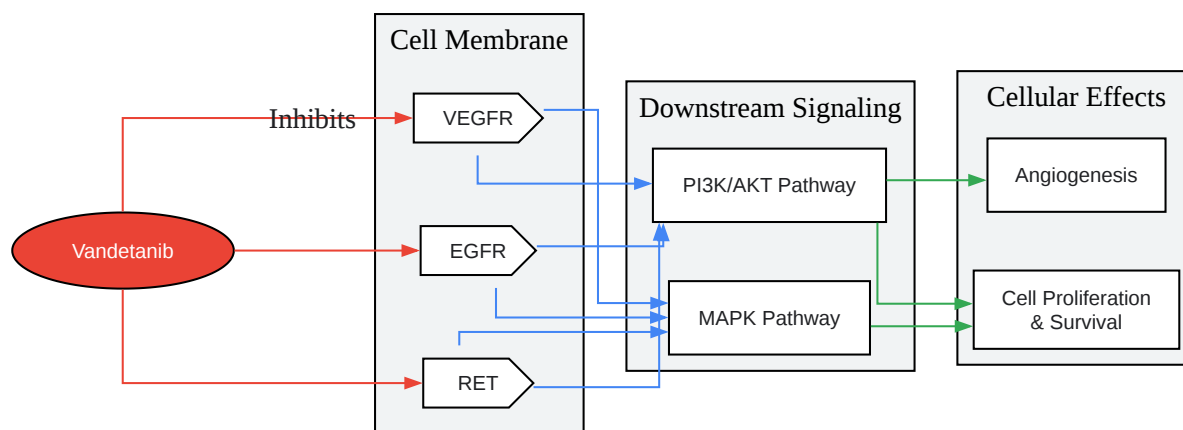
Table 3: Mass Spectrometry Parameters for Vandetanib and its Deuterated Internal Standard

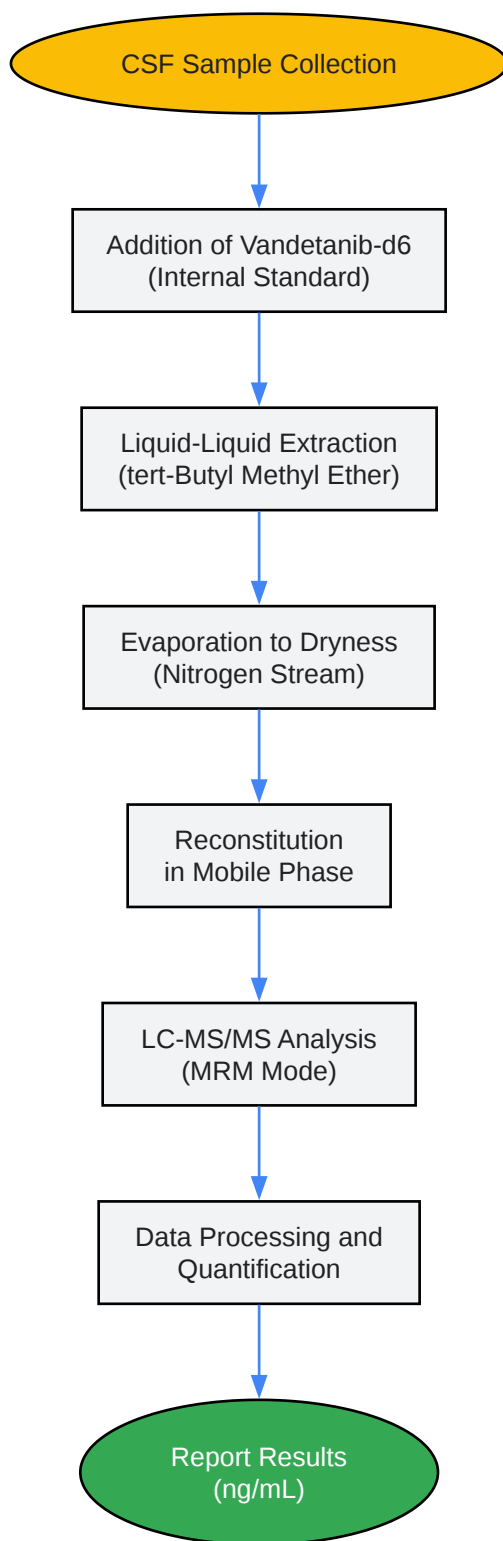
Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Vandetanib	475.1	112.1
Vandetanib-d4/d6	479.1	116.2

Signaling Pathway Inhibition by Vandetanib

Vandetanib exerts its anti-cancer effects by simultaneously inhibiting multiple receptor tyrosine kinases (RTKs) that are pivotal for tumor growth, proliferation, and angiogenesis. By blocking the ATP-binding sites of VEGFR, EGFR, and RET, Vandetanib prevents their phosphorylation

and activation, thereby disrupting downstream signaling cascades like the PI3K/AKT and MAPK pathways.





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